N-(5-methylisoxazol-3-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(5-methylisoxazol-3-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
Research has shown interest in compounds with thiazole, imidazole, and acetamide groups for their anticancer properties. For instance, derivatives of 5-methyl-4-phenyl thiazole have been synthesized and evaluated for their anticancer activity, showing selective cytotoxicity against human lung adenocarcinoma cells (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019). This suggests that compounds with similar structural features might also exhibit potential anticancer activities.
Antimicrobial Activity
Another area of research interest is the antimicrobial properties of compounds containing imidazole and acetamide groups. Studies have reported the synthesis and antimicrobial evaluation of novel compounds, including those with benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, which displayed very good antibacterial and antifungal activity (Ravi S. Lamani, Nitinkumar S. Shetty, R. Kamble, I. M. Khazi, 2009). This indicates that N-(5-methylisoxazol-3-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide could potentially be investigated for antimicrobial applications.
Anti-inflammatory Activity
Compounds with similar structural components have also been explored for their anti-inflammatory effects. For example, novel imidazole derivatives were synthesized and assessed for their anti-inflammatory activity, revealing compounds with considerable activity (Satish Koppireddi, Jayaram Reddy Komsani, Sreenivas K. Avula, S. Pombala, Satishbabu Vasamsetti, S. Kotamraju, R. Yadla, 2013). This suggests a potential area of application for compounds with acetamide and imidazole structures in anti-inflammatory therapies.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c1-10-8-13(18-24-10)17-14(21)9-25-15-16-6-7-19(15)11-2-4-12(5-3-11)20(22)23/h2-8H,9H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJABOXNFCHUEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321973 |
Source
|
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816214 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851079-61-3 |
Source
|
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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